3-(Aminomethylene)pentane-2,4-dione

Coordination chemistry Ligand design Crystallography

3-(Aminomethylene)pentane-2,4-dione (AMP; CAS 71591-87-2; C₆H₉NO₂; MW 127.14) is the parent β-enaminone derived from acetylacetone, bearing a primary aminomethylene substituent at the C3 position. It belongs to the push–pull ethylene class and exists exclusively as the enamine tautomer stabilized by a strong intramolecular N—H···O hydrogen bond.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B13058881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethylene)pentane-2,4-dione
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC(=C(C=N)C(=O)C)O
InChIInChI=1S/C6H9NO2/c1-4(8)6(3-7)5(2)9/h3,7-8H,1-2H3/b6-4+,7-3?
InChIKeyBMGPWEKVYXCJFY-AYPPTXKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethylene)pentane-2,4-dione (AMP) – Solid-State Enaminone Building Block for Ligand Design and Heterocyclic Synthesis


3-(Aminomethylene)pentane-2,4-dione (AMP; CAS 71591-87-2; C₆H₉NO₂; MW 127.14) is the parent β-enaminone derived from acetylacetone, bearing a primary aminomethylene substituent at the C3 position. It belongs to the push–pull ethylene class and exists exclusively as the enamine tautomer stabilized by a strong intramolecular N—H···O hydrogen bond [1]. First reported by Claisen in 1893, its crystal structure was definitively solved in 2006 [2], and it serves as the foundational scaffold for a broad family of Schiff base ligands and heterocyclic precursors [3].

Why Acetylacetone or N-Alkyl Enaminones Cannot Replace 3-(Aminomethylene)pentane-2,4-dione in Demand-Sensitive Applications


Generic substitution with acetylacetone or N-alkylated enaminones fails because AMP occupies a narrow, structurally enforced niche that its analogs do not. Acetylacetone exists as a dynamic keto–enol equilibrium mixture whose tautomeric composition shifts with solvent polarity, temperature, and concentration [1], introducing batch-to-batch variability in reactions that require a single, defined nucleophilic or electrophilic species. N-Methyl (MAMP) and N,N-dimethyl (DMAMP) analogs lack the primary amine hydrogen-bond donor capacity and cannot generate the same β-iminoenolate chelate geometry upon deprotonation [2]. AMP alone combines (i) a crystalline solid physical form (mp 142 °C) for straightforward purification and formulation, (ii) a primary –NH₂ handle enabling further derivatization inaccessible to N-substituted analogs, and (iii) a demonstrated high-yield transamination entry route from DMAMP (89% yield) [3] that provides procurement flexibility absent in other enaminones.

Quantitative Differentiation Evidence for 3-(Aminomethylene)pentane-2,4-dione vs. Acetylacetone and N-Alkyl Enaminones


Enamine Bond Length Metrics: AMP Exhibits Shorter C6=N Bond than N-Methyl Analog MAMP in Direct Crystallographic Comparison

In direct head-to-head crystallographic studies conducted at 100 K by the same research group, the parent compound AMP exhibits a shorter enamine C6=N bond (1.304 Å) compared to the N-methyl derivative MAMP (1.309 Å), and a shorter C3=C6 enamine double bond (1.397 Å vs. 1.405 Å in MAMP) [1][2]. These differences, though small in absolute magnitude, are consistently observed and indicate that the primary amine in AMP provides marginally greater enamine character—attributed to the absence of the electron-donating N-methyl group that slightly weakens the π-conjugation in MAMP. The 2023 Halz et al. study further confirmed that the enamine double bond in the parent AMP (1.397 Å) and the C=N bond (1.304 Å) are the shortest among all structurally characterized aminomethylene-pentane-2,4-dione derivatives, including those derived from benzylamine (C3=C6: 1.399–1.407 Å; C6=N: 1.308–1.321 Å) [3].

Coordination chemistry Ligand design Crystallography

Tautomeric Composition: AMP Exists as a Single Enamine Entity Versus Acetylacetone's Solvent-Dependent Keto–Enol Equilibrium

¹H and ¹³C NMR spectroscopy in both CDCl₃ (low polarity) and DMSO-d₆ (high polarity) at room temperature demonstrates that AMP exists as a single molecular entity—the enamine tautomer—with no evidence of a second tautomeric form [1]. In sharp contrast, acetylacetone (2,4-pentanedione) exists as a dynamic keto–enol equilibrium mixture whose enol content varies from approximately 76–83% in neat liquid and CDCl₃, decreasing substantially with increasing solvent polarity (e.g., in DMSO or aqueous mixtures) and with temperature [2][3]. The conformational study of AMP further revealed that while vibrational spectroscopy detects two conformers (EZ and ZZ) in non-polar solvents, these are rotamers of the same enamine tautomer—not distinct keto/enol species—and only the EZ conformer persists in polar media and the solid state [1].

Heterocyclic synthesis Reaction reproducibility Tautomerism

Physical State and Melting Point: AMP Is a High-Melting Crystalline Solid, Enabling Purification and Formulation Advantages Over Liquid Acetylacetone

AMP is a colorless crystalline solid with an experimentally determined melting point of 142 °C [1], whereas the parent β-diketone acetylacetone is a liquid at room temperature with a melting point of −23 °C [2]. The 165 °C melting point differential fundamentally changes how these compounds are purified (recrystallization vs. distillation), stored, weighed, and formulated. The density of AMP (1.278 Mg m⁻³ from crystallographic data; predicted 1.069 g/cm³) [1] is also substantially higher than acetylacetone (0.975 g/mL) [2], reflecting more efficient crystal packing. Additionally, AMP's predicted boiling point of 276.5 °C is nearly double that of acetylacetone (140 °C), indicating significantly lower volatility and reduced vapor exposure risk during handling.

Purification Solid-phase handling Formulation

Synthetic Entry via High-Yield Transamination: 89% Yield from DMAMP Provides a Practical Procurement Route Not Available for the N-Methyl Analog

AMP can be synthesized in 89% yield by treatment of 3-dimethylaminomethylenepentane-2,4-dione (DMAMP, CAS 18856-72-9) with ammonium acetate in ethanol [1]. This transamination route is operationally straightforward—proceeding under mild conditions with simple workup—and leverages DMAMP, a commercially accessible precursor. The analogous transamination is not applicable to MAMP synthesis (which would require methylamine exchange, not ammonia), making this a distinctive procurement advantage: AMP can be sourced either by direct condensation of 3-formylacetylacetone with ammonia or via this high-yielding two-step sequence from acetylacetone via DMAMP, offering supply chain flexibility [2].

Process chemistry Synthetic methodology Supply chain

Deprotonation to β-Iminoenolate: AMP Generates Chelate Ligands Used in Spin-Crossover Fe(II) Complexes, a Function Inaccessible to Acetylacetone's β-Diketonate

Deprotonation of AMP-type Schiff bases yields β-iminoenolate chelate ligands, first systematically exploited by Wolf & Jäger in 1966 to generate tetradentate salen-type ligands [1]. These β-iminoenolate ligands have subsequently found application in the synthesis of Fe(II) complexes exhibiting spin-crossover (SCO) effects [1], a functionality that the parent acetylacetone-derived β-diketonate ligands do not provide because they lack the imine nitrogen donor required for the N₂O₂ tetradentate coordination sphere. The primary amine of AMP is uniquely suited for this purpose: it serves as the anchor point for condensation with functionalized amines (e.g., α-amino acids, o-diphenylphosphinoaniline) to introduce additional donor groups that tune the ligand field strength [1]. The R group attached to the enamine nitrogen has no significant influence on the core bond lengths and angles [1], meaning AMP is the minimal, most atom-economical scaffold for modular ligand construction.

Spin-crossover materials Coordination chemistry Tetradentate ligands

Patented Radiopharmaceutical Application: AMP Is the Core Scaffold for Bis(Thiosemicarbazone) Diagnostic Agents with Demonstrated In Vivo Stability

AMP is specifically claimed as the core scaffold in patent families EP 0054920 B1 and US 4564472 A, which describe 3-aminomethylene-2,4-pentanedione bis(thiosemicarbazone) derivatives as carriers for radioactive metallic elements in diagnostic agents [1][2]. The patents explicitly state that agents based on this scaffold exhibit high stability even after administration into a human body and show substantially the same in vivo behavior as the physiologically active substance itself [1]. This application is structurally contingent on the primary aminomethylene group of AMP, which cannot be replicated by acetylacetone (lacks the amino group for bis(thiosemicarbazone) formation) or by N-substituted analogs (which would alter the chelate geometry and biodistribution).

Radiopharmaceuticals Diagnostic imaging Bis(thiosemicarbazone)

Validated Application Scenarios for 3-(Aminomethylene)pentane-2,4-dione Based on Quantitative Differentiation Evidence


β-Iminoenolate Ligand Synthesis for Spin-Crossover and Catalytic Metal Complexes

AMP serves as the minimal, atom-economical precursor for modular β-iminoenolate ligands. Deprotonation yields the β-iminoenolate anion that condenses with primary diamines to form tetradentate N₂O₂ salen-type ligands, which have been used to prepare Fe(II) spin-crossover complexes [1]. The shorter C6=N bond (1.304 Å) and enhanced enamine character of AMP [2] translate to stronger metal–ligand orbital overlap compared to N-alkyl analogs. Critically, acetylacetone cannot substitute here because it lacks the imine nitrogen donor atom essential for the mixed N,O-coordination sphere.

Reproducible Heterocyclic Synthesis of Aminomethyl-Substituted Pyrazoles and Isoxazoles

AMP's single-enamine tautomeric composition—confirmed by NMR in both CDCl₃ and DMSO-d₆ [3]—ensures that cyclocondensation reactions with hydrazines or hydroxylamine proceed through a single, predictable reactive species. This contrasts with acetylacetone, whose keto–enol equilibrium shifts with solvent and temperature, potentially generating regioisomeric mixtures. The crystalline solid form (mp 142 °C) further enables precise stoichiometric control in small-scale heterocyclic library synthesis .

Bis(Thiosemicarbazone) Radiopharmaceutical Chelate Scaffold Development

AMP is the patented core scaffold for bis(thiosemicarbazone)-based radioactive diagnostic agents (EP 0054920 B1; US 4564472 A) [4][5]. The primary amine group condenses with two equivalents of thiosemicarbazide derivatives to form the bis(chelate) framework that stably coordinates radioactive transition metals. The patent data demonstrate that AMP-derived agents retain high stability post-administration and mimic the biodistribution of the native physiologically active substance—properties that depend on the specific geometry and donor set unique to the AMP scaffold.

Crystalline Synthetic Intermediate for Multi-Step Process Chemistry and Scale-Up

The 165 °C melting point advantage over liquid acetylacetone makes AMP preferable for multi-step synthesis workflows where intermediate isolation, purification, and analytical characterization are required. AMP is commercially available at 95–98% purity from multiple vendors and can be further purified by recrystallization. Its demonstrated 89% yield transamination synthesis from DMAMP [6] provides a validated scale-up route that reduces reliance on a single synthetic pathway.

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